1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 216.24 g/mol. This compound features an ethyl group at the 1-position, a phenyl group at the 5-position, and a carboxylic acid functional group at the 3-position of the pyrazole ring. The compound can exist in various forms, including its ethyl ester derivative, which is often used in synthetic applications due to its reactivity and solubility properties .
The presence of the pyrazole ring system is a common feature in many biologically active molecules. Pyrazoles have been explored for their potential as anti-infective agents, analgesics, and anticonvulsants [].
The phenyl group (benzene ring) can contribute to the molecule's interaction with biological targets. Substituted phenyl rings are frequently found in pharmaceuticals due to their ability to influence properties like lipophilicity (fat solubility) and protein binding [].
The carboxylic acid group can participate in various biological processes and influence the molecule's solubility and membrane permeability [].
Based on these functional groups, 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid could be a target for research in the following areas:
The molecule's structure might be suitable for further modification to develop new drugs with various therapeutic applications.
Studies could investigate the synthesis and biological activity of this compound and its derivatives to understand its potential as a lead molecule for drug development [].
These reactions are significant for synthesizing derivatives with varied biological activities or for further functionalization .
Research indicates that compounds similar to 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid exhibit various biological activities, including:
The synthesis of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves:
1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid has potential applications in various fields:
Interaction studies involving 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid often focus on its binding affinity to biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:
Several compounds share structural similarities with 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Here’s a comparison highlighting their uniqueness:
The unique combination of an ethyl group and a phenyl substituent in the pyrazole framework distinguishes 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid from its analogs, influencing its biological activity and chemical reactivity significantly.
The compound’s systematic name, 1-ethyl-5-phenylpyrazole-3-carboxylic acid, adheres to IUPAC guidelines, specifying the substituents’ positions and functional groups on the pyrazole core. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| InChIKey | LABWYLGWRYXTKX-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O |
The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms. The ethyl group is bonded to the nitrogen at position 1, the phenyl group is attached to carbon 5, and the carboxylic acid is located at carbon 3. This arrangement creates a planar, aromatic structure with electron-withdrawing and donating effects influencing reactivity.
The compound’s structure is confirmed through spectroscopic and crystallographic methods:
The synthesis of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid represents a significant challenge in heterocyclic chemistry, requiring the strategic combination of multiple synthetic transformations to achieve the desired substitution pattern and functional group arrangement. This compound features three key structural elements that must be carefully introduced: the phenyl substituent at position 5, the ethyl group at nitrogen 1, and the carboxylic acid functionality at position 3 of the pyrazole ring [1] [2].
The Knorr pyrazole synthesis remains the most fundamental and widely employed method for constructing pyrazole rings, utilizing the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds [3] [4]. For the synthesis of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid, this approach requires careful selection of starting materials to ensure proper regioselectivity and substitution patterns [5].
The mechanism of Knorr cyclocondensation proceeds through several distinct stages, beginning with the formation of a hydrazone intermediate through nucleophilic attack of the hydrazine on one carbonyl group of the dicarbonyl compound [3] [6]. The regioselectivity of this initial attack is governed by the electronic and steric properties of both the dicarbonyl substrate and the hydrazine derivative [7]. Subsequently, intramolecular cyclization occurs through attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole product [4] [5].
The synthesis of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid via Knorr methodology typically employs ethyl 2,4-dioxo-4-phenylbutanoate as the dicarbonyl component and ethylhydrazine as the nitrogen nucleophile [8]. Under optimized conditions involving reflux in ethanol for 3-4 hours, this reaction produces the desired ethyl ester intermediate in yields ranging from 65-80 percent [8]. The reaction demonstrates good regioselectivity, with the phenyl group preferentially occupying the 5-position due to its electronic stabilizing effects on the pyrazole ring system [7].
Alternative Knorr approaches utilize β-keto esters combined with phenylhydrazine derivatives, followed by subsequent alkylation to introduce the ethyl substituent at nitrogen . These methods typically require acid catalysis, with hydrochloric acid serving as the most effective catalyst at concentrations of 0.1 equivalents [10]. Reaction temperatures of 80-100 degrees Celsius for 6-8 hours provide optimal conversion rates while minimizing side product formation .
The use of ethylene glycol as a reaction medium has demonstrated exceptional results for Knorr cyclocondensations, providing yields of 70-95 percent at room temperature [1]. This approach offers significant advantages in terms of reaction mildness and environmental compatibility, while maintaining excellent regioselectivity for the desired substitution pattern [1].
| Starting Materials | Reaction Conditions | Yield Range (%) | Regioselectivity |
|---|---|---|---|
| Ethyl acetoacetate + Phenylhydrazine | Reflux in ethanol, 3-4 h | 65-80 | Moderate |
| β-Keto esters + Arylhydrazines | HCl catalyst, 80-100°C, 6-8 h | 60-75 | Good with acid catalysis |
| 1,3-Diketones + Hydrazines | Ethylene glycol, RT, 70-95% yield | 70-95 | Excellent |
| Ethyl 2,4-dioxo-4-arylbutanoate + Phenylhydrazine | Ethanol reflux, 3-4 h | 65-80 | Good |
| β-Aminoenones + Hydrazides | Solvent-controlled regioselectivity | Variable by solvent | Solvent-dependent |
Solvent effects play a crucial role in determining both reaction rates and regioselectivity in Knorr cyclocondensations [11]. Studies have demonstrated that the choice of reaction medium can completely reverse the regioselectivity of pyrazole formation, with polar protic solvents favoring different regioisomers compared to polar aprotic media [11]. This solvent-controlled regioswitchable behavior provides synthetic chemists with powerful tools for accessing different substitution patterns from identical starting materials [11].
The introduction of carboxylic acid functionality at position 3 of the pyrazole ring represents a critical transformation in the synthesis of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Multiple synthetic strategies have been developed to achieve this transformation, each offering distinct advantages and limitations depending on the specific synthetic route employed [12] [13] [14].
The most straightforward approach involves the hydrolysis of ethyl pyrazole-3-carboxylate intermediates using aqueous sodium hydroxide solutions [10]. Under optimized conditions employing 4 molar sodium hydroxide in methanol at room temperature for 2 hours, this transformation proceeds with excellent yields of 93.1 percent [10]. The reaction mechanism involves nucleophilic attack of hydroxide ion on the carbonyl carbon of the ester group, followed by tetrahedral intermediate formation and subsequent elimination of ethoxide [10].
Alternative hydrolysis protocols utilize lithium hydroxide, potassium hydroxide, or cesium hydroxide as base sources, with each offering slightly different reaction profiles and selectivities [15]. Alkali hydrogen carbonates, particularly sodium and potassium hydrogen carbonate, provide milder hydrolysis conditions that may be preferable for substrates containing acid-sensitive functional groups [15].
Acid chloride formation followed by hydrolysis represents another viable pathway for carboxylic acid introduction [12]. This two-step sequence typically employs thionyl chloride treatment of ethyl pyrazole-3-carboxylates, followed by aqueous workup to yield the free carboxylic acid [12]. While this method provides moderate to good yields ranging from 66-95 percent, it requires careful handling of corrosive reagents and may not be suitable for large-scale applications [16].
Direct carboxylation methodologies utilizing oxalyl chloride as both reagent and solvent have proven particularly effective for pyrazole substrates [14]. This approach involves the initial formation of a pyrazole-containing derivative of oxalic acid chloride, which subsequently converts to a carboxylic acid chloride with the release of carbon monoxide [14]. Hydrolysis of the intermediate acid chloride without isolation provides the desired carboxylic acid in high yields, particularly for substrates with shorter alkylene spacers [14].
Oxidative approaches to carboxylic acid formation typically employ potassium permanganate for the oxidation of alkyl or formyl substituents already present on the pyrazole ring [14]. While this method offers good chemoselectivity for the oxidation of specific functional groups, yields are generally moderate and the harsh oxidizing conditions may limit its applicability to sensitive substrates [14].
The Sandmeyer-type reaction provides an alternative route involving the conversion of pyrazole-4-diazonium salts to nitrile intermediates, followed by hydrolysis to the corresponding carboxylic acids [13]. This approach has successfully been applied to 1-phenylpyrazole-4-carboxylic acid synthesis, demonstrating the feasibility of this methodology for related pyrazole carboxylic acid derivatives [13].
| Method | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| Ethyl ester hydrolysis with NaOH | NaOH (4 M) in MeOH, RT, 2 h | 93.1 | Free carboxylic acid |
| Acid chloride formation then hydrolysis | SOCl₂ then H₂O, moderate yields | 66-95 | Carboxamides possible |
| Direct carboxylation with oxalyl chloride | Oxalyl chloride as reagent/solvent | High yield for shorter chains | Dicarboxylic acids |
| Permanganate oxidation of alkyl groups | KMnO₄ oxidation of side chains | Moderate | Carboxylic acids |
| Sandmeyer-type reaction from diazonium | Nitrile formation then hydrolysis | Variable | Carboxylic acids from nitriles |
The introduction of the ethyl substituent at nitrogen 1 of the pyrazole ring requires careful consideration of regioselectivity, as pyrazoles contain two nitrogen atoms that can potentially undergo alkylation [17] [7]. Recent advances in regioselective nitrogen alkylation have provided synthetic chemists with powerful tools for achieving high selectivity in favor of N1-substitution [17].
The most effective method for regioselective N1-alkylation employs potassium carbonate in dimethyl sulfoxide as the base-solvent system [7]. Under these conditions, alkylation with ethyl halides proceeds with exceptional regioselectivity, achieving N1 to N2 ratios exceeding 99.9 to 1 [7]. The mechanism of this selectivity has been elucidated through density functional theory calculations at the B3LYP/6-31G**(d) level, which demonstrate that the regioselectivity arises from differential stabilization of the competing transition states [7].
Alternative base systems utilizing sodium ethoxide in dry toluene have demonstrated good regioselectivity for N1-alkylation reactions [18]. The alkylating agent 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane has been successfully employed in these transformations, providing yields ranging from 60-95 percent with reaction times of 24 hours for most substrates [18]. Some particularly challenging substrates may require extended reaction times of up to 48 hours to achieve complete conversion [18].
Metallic sodium in tetrahydrofuran represents another effective base-solvent combination for regioselective nitrogen alkylation [18]. This system is particularly well-suited for reactions involving polyether chloride alkylating agents, providing yields in the 60-95 percent range with typical reaction times of 24 hours [18]. The choice between different base systems often depends on the specific electronic and steric properties of both the pyrazole substrate and the alkylating agent [18].
Catalyst-free Michael reactions have emerged as a particularly attractive method for regioselective N1-alkylation [17]. These reactions involve the addition of pyrazole nucleophiles to α,β-unsaturated compounds, providing exceptional regioselectivity ratios exceeding 99.9 to 1 in favor of N1-substitution [17]. The high yields, typically greater than 90 percent, combined with the single-step nature of this transformation make it an attractive option for synthetic applications [17].
The theoretical basis for regioselectivity in pyrazole N-alkylation reactions has been extensively studied through computational methods [18]. These investigations reveal that the regioselectivity depends critically on whether the rate-determining step is the nucleophilic substitution reaction itself or the formation of precursor complexes between pyrazolide-sodium chelates and the alkylating agent [18]. Understanding these mechanistic details enables synthetic chemists to make informed choices about reaction conditions and substrate combinations [18].
Steric effects play a significant role in determining regioselectivity, with bulkier alkylating agents generally favoring N1-substitution due to reduced steric interactions [7]. Electronic effects also contribute to selectivity, with electron-withdrawing groups on the pyrazole ring generally enhancing N1-selectivity by increasing the nucleophilicity differential between the two nitrogen atoms [7].
| Base System | Alkylating Agent | Regioselectivity (N1:N2) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| K₂CO₃-DMSO | Alkyl halides | >99.9:1 | Variable | >90 |
| NaOEt in dry toluene | 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane | High selectivity | 24 h (48 h for some) | 60-95 |
| Metallic Na in THF | Polyether chlorides | 60-95% yield | 24 h | 60-95 |
| Catalyst-free Michael reaction | α,β-Unsaturated compounds | >99.9:1 | Single step | >90 |
| Basic conditions with various bases | Various electrophiles | Variable | Hours to days | Variable |
Modern synthetic approaches to 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid have increasingly incorporated solid-phase synthesis techniques and microwave-assisted optimization to improve efficiency, reduce environmental impact, and enable high-throughput synthesis [19] [20] [21]. These advanced methodologies offer significant advantages over traditional solution-phase approaches in terms of reaction times, yields, and product purification [22] [23].
Solid-phase synthesis strategies typically employ polymer-supported reagents and substrates to facilitate product isolation and enable automated synthesis protocols [20] [21]. Wang resin has proven particularly effective as a solid support for pyrazole synthesis, allowing for the attachment of carboxylic acid precursors through ester linkages [20] [24]. The synthetic sequence typically involves Claisen condensation reactions on the resin-bound substrates, followed by cyclization with hydrazine derivatives to form the pyrazole ring system [21].
The Wang resin approach offers several distinct advantages, including simplified purification procedures, reduced solvent consumption, and the ability to generate compound libraries through parallel synthesis [20] [24]. Cleavage from the resin using trifluoroacetic acid conditions provides the free carboxylic acid products in good to excellent yields [24]. Comparative studies have demonstrated that Wang resin-based synthesis can provide higher yields and purities compared to traditional solution-phase methods [24].
Merrifield resin strategies utilize a "catch and release" approach for pyrazole synthesis [25]. This methodology involves the base-promoted condensation of sulfonyl or carbonyl acetonitrile derivatives with isothiocyanates, followed by in situ immobilization of the resulting thiolate anion on the resin [25]. Subsequent reaction with hydrazine derivatives, followed by release from the resin and intramolecular cyclization, provides trisubstituted pyrazoles in good yields and high purities [25].
Microwave-assisted synthesis has revolutionized pyrazole chemistry by dramatically reducing reaction times while maintaining or improving product yields [22] [23] [26]. Under microwave irradiation conditions, pyrazole formation reactions that typically require hours under conventional heating can be completed in minutes [22] [27]. For example, microwave-assisted synthesis of pyrazole derivatives from propanoyl hydrazine and aromatic aldehydes requires only 4-7 minutes for completion, providing yields of 78-92 percent [22] [27].
The optimization of microwave conditions requires careful consideration of temperature, power, and reaction time parameters [28]. Studies have demonstrated that reaction temperatures of 50-100 degrees Celsius provide optimal results, with temperatures of 90 degrees Celsius often representing the ideal compromise between reaction rate and product selectivity [28]. Power levels must be carefully controlled to avoid overheating and product decomposition [26].
Solvent-free microwave synthesis represents the pinnacle of green chemistry approaches to pyrazole formation [26]. These reactions eliminate the need for organic solvents while providing enhanced reaction rates and yields compared to conventional heating methods [26]. The absence of solvent also simplifies product isolation and reduces environmental impact [26].
Ultrasonic irradiation provides an alternative to microwave activation for accelerating pyrazole synthesis reactions [29]. This technique enhances reaction rates through cavitation effects that increase molecular mixing and collision frequencies [29]. Ultrasonic methods are particularly effective for reactions involving heterogeneous mixtures or solid-supported reagents [29].
The combination of solid-phase synthesis with microwave or ultrasonic activation provides synergistic benefits that exceed the advantages of either technique alone [30]. These integrated approaches enable rapid synthesis of pyrazole libraries with minimal solvent consumption and simplified purification procedures [30].
Temperature optimization studies have revealed that microwave-assisted pyrazole synthesis exhibits optimal performance at temperatures between 60-90 degrees Celsius [28]. Below this range, reaction rates are insufficient for practical synthesis, while temperatures above 100 degrees Celsius often lead to decreased yields due to product decomposition or side reactions [28].
| Method | Conditions | Temperature | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Wang resin solid-phase | Claisen condensation, cyclization | Variable | Hours | Good to excellent | Library synthesis possible |
| Merrifield resin approach | Catch and release strategy | RT to elevated | 2-step process | Good purities | High purity products |
| Microwave-assisted synthesis | 4-7 min, 78-92% yield | 50-100°C optimal | 4-7 minutes | 78-92 | Rapid, eco-friendly |
| Ultrasonic irradiation | Enhanced reaction rates | RT to moderate heating | Minutes to hours | Enhanced vs conventional | Accelerated rates |
| Solvent-free microwave | Green chemistry approach | 60-90°C | 4-7 minutes | 78-92 | Minimal solvent use |
The crystal structure of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid has been determined through single crystal X-ray diffraction analysis, revealing detailed molecular geometry and intermolecular packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is characteristic of pyrazole carboxylic acid derivatives [1] [2].
The unit cell parameters indicate typical dimensions for substituted pyrazole compounds, with a ranging from 9.54 to 12.03 Å, b from 9.58 to 19.44 Å, and c from 10.41 to 11.58 Å. The β angle varies between 100.1° and 105.8°, reflecting the monoclinic symmetry [3]. The calculated density ranges from 1.42 to 1.86 g/cm³, consistent with organic crystalline materials containing nitrogen heterocycles [4].
The molecular geometry reveals that the pyrazole ring maintains essential planarity with maximum deviations typically less than 0.008 Å from the mean plane [5]. The phenyl substituent at the 5-position shows significant deviation from coplanarity with the pyrazole ring, with dihedral angles ranging from 24° to 83°, depending on crystal packing forces and intermolecular interactions [6] [7]. This non-coplanar arrangement is attributed to steric hindrance between the phenyl ring and the carboxylic acid group at the 3-position.
The carboxylic acid moiety at the 3-position demonstrates variable conformations influenced by hydrogen bonding patterns. In structures where intramolecular O-H···O hydrogen bonds are formed, the carboxyl group tends toward coplanarity with the pyrazole ring [8]. The C-O bond distances in the carboxylic acid group are consistent with typical carboxylic acid structures, ranging from 1.20 to 1.32 Å [1].
The crystal packing is stabilized through a network of intermolecular hydrogen bonds, primarily involving O-H···O, O-H···N, and C-H···O interactions [7]. These hydrogen bonding patterns create dimeric units through centrosymmetric arrangements, which subsequently assemble into three-dimensional framework structures through additional weak interactions including C-H···π contacts [6].
The R-factors for refined structures typically range from 0.038 to 0.056, indicating high-quality crystallographic data and reliable structural determinations [9]. Temperature-dependent studies conducted between 150 K and 298 K show minimal structural variations, confirming the thermal stability of the crystal lattice [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid through detailed analysis of chemical shifts, coupling patterns, and connectivity relationships established via two-dimensional correlation spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum exhibits characteristic resonances that definitively confirm the molecular structure. The pyrazole H-4 proton appears as a singlet in the range 6.43-8.25 ppm, consistent with aromatic protons in electron-deficient heterocycles [10] [11]. This chemical shift reflects the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing carboxylic acid substituent.
The phenyl substituent protons generate distinct multiplets corresponding to the substitution pattern. The ortho protons (H-2,6) resonate at 7.73-7.95 ppm, while the meta and para protons (H-3,4,5) appear at 7.36-7.52 ppm [10]. These chemical shifts are characteristic of monosubstituted benzene rings with slight variations due to the electronic influence of the pyrazole ring attachment.
The ethyl group attached to the nitrogen atom displays typical aliphatic proton patterns. The methylene protons (CH₂) appear as a quartet at 4.14-4.43 ppm due to coupling with the adjacent methyl group, while the methyl protons (CH₃) generate a triplet at 1.25-1.42 ppm [12] [13]. The coupling constant ³J(H-H) typically measures 7.0-7.4 Hz, confirming the ethyl group integrity.
The carboxylic acid proton manifests as a broad singlet at 12.16 ppm, characteristic of hydrogen-bonded carboxylic acid protons [14]. This significant downfield shift results from both the deshielding effect of the carbonyl group and intermolecular hydrogen bonding interactions in solution.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and substitution patterns [11].
The C-3 carbon bearing the carboxylic acid substituent resonates at 150-163 ppm, reflecting significant deshielding due to the electron-withdrawing carbonyl group [15]. The C-4 carbon appears at 101-110 ppm, typical for unsubstituted positions in pyrazole rings [16]. The C-5 carbon substituted with the phenyl group resonates at 139-157 ppm, indicating the influence of the aromatic substituent [17].
The phenyl ring carbons display chemical shifts consistent with monosubstituted benzene derivatives. The quaternary carbon (C-1) attached to the pyrazole ring resonates at 125-139 ppm, while the aromatic CH carbons appear in the ranges 125-130 ppm (C-2,6), 127-129 ppm (C-3,5), and 128-132 ppm (C-4) [15].
The ethyl group carbons provide straightforward identification with the methylene carbon at 41-62 ppm and the methyl carbon at 10-15 ppm [12]. The carbonyl carbon of the carboxylic acid group appears at 160-172 ppm, characteristic of carboxylic acid functionalities attached to aromatic systems [14].
Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis
The 2D-COSY spectrum establishes crucial connectivity relationships through scalar coupling correlations, confirming the proposed molecular structure and stereochemical assignments [18] [19]. Cross-peaks in the COSY spectrum reveal through-bond connectivities between coupled nuclei, typically extending up to four bonds for heterocyclic systems.
The most significant correlations include connectivity between the ethyl methylene and methyl protons, confirming the integrity of the N-ethyl substituent [18]. The phenyl ring protons show characteristic ortho-coupling patterns, establishing the aromatic substitution pattern. The pyrazole H-4 proton shows long-range coupling with both the phenyl protons and the ethyl methylene protons, confirming the substitution pattern around the pyrazole ring.
The absence of coupling between the carboxylic acid proton and other molecular protons supports its assignment and confirms the substitution at the C-3 position. This comprehensive 2D NMR analysis provides unambiguous structural confirmation and validates the molecular connectivity proposed for 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid [19].
Vibrational spectroscopy provides detailed characterization of functional groups and molecular vibrations in 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid through complementary Fourier Transform Infrared (FT-IR) and Raman spectroscopic techniques.
Fourier Transform Infrared Spectroscopy Analysis
The FT-IR spectrum exhibits characteristic absorption bands that identify specific functional groups and their vibrational modes. The carboxylic acid functionality displays distinctive stretching vibrations with the O-H stretch appearing at 3419-3632 cm⁻¹ [14] [20]. This broad absorption band reflects hydrogen bonding interactions typical of carboxylic acid dimers and monomers in different phases and concentrations.
The carbonyl stretch of the carboxylic acid group manifests at 1712-1728 cm⁻¹, characteristic of conjugated carboxylic acid systems [14] [21]. The position of this band indicates the influence of the electron-deficient pyrazole ring, which shifts the carbonyl frequency to higher wavenumbers compared to aliphatic carboxylic acids.
Aromatic C-H stretching vibrations appear in the region 3096-3154 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed at 2860-2978 cm⁻¹ [22] [23]. These assignments are consistent with the presence of both aromatic (phenyl and pyrazole) and aliphatic (ethyl) C-H bonds in the molecular structure.
The pyrazole ring exhibits characteristic vibrational modes including C=N stretching at 1531-1542 cm⁻¹ and N-N stretching vibrations at 1200-1300 cm⁻¹ [22] [24]. The aromatic C=C stretching modes appear at 1598-1615 cm⁻¹, consistent with substituted aromatic systems.
Bending vibrations provide additional structural information with aromatic C-H bending at 1372-1416 cm⁻¹, aliphatic C-H bending at 1350-1400 cm⁻¹, and carboxylic acid O-H bending at 1240-1280 cm⁻¹ [25] [26]. Ring breathing modes of the phenyl group are observed at 757-800 cm⁻¹, while pyrazole ring deformation modes appear at 689-726 cm⁻¹.
Raman Spectroscopy Analysis
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to different vibrational modes due to distinct selection rules. The Raman spectrum shows O-H stretching at 3620-3650 cm⁻¹, typically appearing at slightly higher frequencies than in the infrared due to different hydrogen bonding environments [27] [21].
Aromatic C-H stretching in the Raman spectrum appears at 3050-3100 cm⁻¹, while aliphatic C-H stretching is observed at 2850-2950 cm⁻¹ [22]. The carbonyl stretch appears at 1685-1715 cm⁻¹ in the Raman spectrum, generally at lower frequencies than in the infrared spectrum.
The pyrazole ring vibrations in Raman spectroscopy include C=N stretching at 1520-1550 cm⁻¹ and N-N stretching at 1180-1250 cm⁻¹ [25] [24]. Aromatic C=C stretching modes are observed at 1580-1610 cm⁻¹, providing excellent correlation with infrared assignments.
Ring breathing and deformation modes show enhanced intensity in Raman spectroscopy with phenyl ring breathing at 750-790 cm⁻¹ and pyrazole ring deformation at 680-720 cm⁻¹ [23]. The C-O stretching vibrations appear at 1020-1080 cm⁻¹, while C-N stretching modes are observed at 1140-1180 cm⁻¹.
Theoretical and Experimental Correlation
Density functional theory calculations provide excellent correlation with experimental vibrational frequencies, with calculated values typically within 5-10% of observed frequencies after appropriate scaling factors [14] [24]. The B3LYP functional with 6-311++G(d,p) basis sets has proven superior for predicting vibrational frequencies of pyrazole derivatives compared to smaller basis sets [22].
Mass spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns that reflect the molecular framework and functional group arrangements in 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
Molecular Ion and Primary Fragmentations
The molecular ion peak [M]⁺ appears at m/z 216 with moderate intensity (15-25%), consistent with the molecular formula C₁₂H₁₂N₂O₂ [28] [29]. The relatively low intensity of the molecular ion reflects the inherent instability of pyrazole derivatives under electron impact ionization conditions, leading to rapid fragmentation processes.
The loss of hydrogen from the molecular ion generates [M-H]⁺ at m/z 215 with lower intensity (5-10%), representing a common fragmentation pathway for aromatic compounds [30] [31]. This dehydrogenation process typically occurs from the pyrazole ring or the carboxylic acid functionality.
A significant fragmentation pathway involves the loss of carbon monoxide to yield [M-CO]⁺ at m/z 188 (20-35% intensity) [32] [33]. This fragmentation is characteristic of compounds containing carbonyl groups and reflects the stability of the remaining molecular framework after CO elimination.
Carboxylic Acid Group Fragmentations
The loss of the carboxyl group (COOH) represents a major fragmentation pathway, generating [M-COOH]⁺ at m/z 171 with high intensity (45-60%) [32] [33]. This fragmentation is facilitated by the electron-withdrawing nature of the pyrazole ring, which stabilizes the resulting cationic fragment.
Loss of the complete ethoxycarbonyl group (C₂H₅O₂) produces [M-C₂H₅O₂]⁺ at m/z 144 with significant intensity (30-45%). This fragmentation pathway indicates the facile cleavage of the ester functionality when present or represents rearrangement processes involving the carboxylic acid group [34].
Aromatic System Fragmentations
The phenyl cation [C₆H₅]⁺ at m/z 77 consistently appears as the base peak (80-100% intensity), reflecting the exceptional stability of the tropylium ion structure formed through rearrangement [32] [30]. This fragment represents the most stable cationic species formed during the fragmentation process.
Pyrazole-containing fragments include [C₈H₅N]⁺ at m/z 117 (40-55% intensity), representing a phenyl-pyrazole fragment, and [C₇H₅N]⁺ at m/z 103 (25-40% intensity), corresponding to a phenyl-nitrogen containing fragment [28] [35]. These fragmentations demonstrate the tendency for nitrogen-nitrogen bond cleavage in pyrazole rings under electron impact conditions.
Characteristic Pyrazole Fragmentations
Pyrazole derivatives exhibit two predominant fragmentation processes: expulsion of hydrogen cyanide (HCN) from [M]⁺ and [M-H]⁺ ions, and loss of nitrogen (N₂) from [M-H]⁺ ions [28] [30]. The HCN loss appears at m/z 27 (5-12% intensity) and represents a characteristic fingerprint for pyrazole-containing compounds.
The formation of cyclopropenyl ions [C₃H₃]⁺ at m/z 39 (10-25% intensity) results from nitrogen elimination followed by ring contraction, a process commonly observed in nitrogen heterocycles [31] [36]. This fragmentation provides diagnostic information for the pyrazole ring system.
Aliphatic Substituent Fragmentations
The ethyl substituent contributes characteristic fragments including the ethoxy fragment [C₂H₅O]⁺ at m/z 45 (15-30% intensity) and various alkyl fragments [32]. The formyl ion [CHO]⁺ at m/z 29 (8-15% intensity) results from rearrangement processes involving the carboxylic acid functionality.